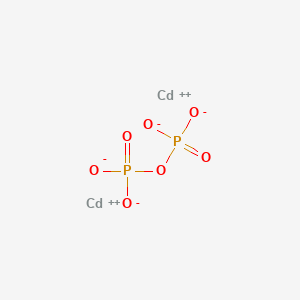

cadmium(2+);phosphonato phosphate

Description

Overview of Cadmium and Phosphate (B84403) Interplay in Diverse Chemical Systems

The interaction between cadmium(II) ions and phosphate ions is a fundamental process observed in various chemical and natural systems. In aqueous environments, the addition of phosphate sources to cadmium-containing solutions can lead to the precipitation of various cadmium phosphate species. The specific product is highly dependent on factors such as pH, temperature, and the ratio of reactants. For instance, the reaction of aqueous cadmium ions with soluble phosphates often yields hydrated forms like Cd₅H₂(PO₄)₄·4H₂O rather than the simple tricadmium (B15196845) phosphate (Cd₃(PO₄)₂). mdpi.comiaea.org The latter is typically synthesized via high-temperature solid-state reactions. mdpi.com

This interplay is crucial in environmental chemistry. The application of phosphate-containing materials to cadmium-contaminated soils is a widely studied remediation strategy. mdpi.com Phosphates can immobilize cadmium by forming insoluble cadmium phosphate precipitates, thereby reducing its bioavailability and mobility in the soil. mdpi.comresearchgate.net The effectiveness of this immobilization depends on the type of phosphate material used and the soil conditions. researchgate.net Furthermore, the presence of other ions and surfaces, such as goethite (an iron oxide mineral), can influence the adsorption-desorption kinetics of both cadmium and phosphate, creating complex, competitive systems. nih.gov

Significance of Cadmium Phosphonates and Phosphates in Contemporary Materials Science and Environmental Chemistry

The significance of cadmium phosphonates and phosphates stems from their diverse and tailorable properties, which lend themselves to a range of applications.

In materials science , these compounds are explored for their potential in:

Luminescent Materials: Lead-activated cadmium phosphates have been investigated for their phosphorescent properties, making them candidates for use in lighting and displays.

Nanomaterials: The synthesis of cadmium phosphate nanomaterials, such as the ultralong nanowires of cadmium phosphate hydroxide (B78521) (Cd₅(PO₄)₃(OH)), opens up possibilities for creating flexible, fire-resistant inorganic papers and templates for other nanomaterials like CdS nanowires. mdpi.com Hierarchical flower-like cadmium phosphate microspheres have also been prepared and show promise in the photocatalytic degradation of organic pollutants.

Hybrid Materials: Metal phosphonates, including those with cadmium, are a class of inorganic-organic hybrid materials. rsc.org These materials combine the robustness of the inorganic metal-phosphonate backbone with the functionality of the organic group attached to the phosphorus atom. This allows for the design of materials with specific properties for applications in catalysis, gas separation, and ion exchange. mdpi.comresearchgate.net Nanoporous metal phosphonates are particularly interesting for their high surface area and potential in energy storage and membrane engineering. nih.gov

In environmental chemistry , the focus is primarily on remediation:

Cadmium Immobilization: As mentioned, phosphate-based materials are used to stabilize cadmium in contaminated soils and water. mdpi.commdpi.com The formation of stable cadmium phosphate minerals reduces the risk of cadmium leaching into groundwater or being taken up by plants. nih.gov

Sorption and Complexation: The surfaces of cadmium phosphate and phosphonate (B1237965) materials can act as sorbents for various pollutants. The negatively charged functional groups on these materials can facilitate the electrostatic adsorption or complexation of heavy metal ions. frontiersin.org

Current Research Landscape and Knowledge Gaps Pertaining to Cadmium Phosphonato Phosphate Systems

The current research landscape is vibrant, with a strong focus on creating functional materials through controlled synthesis. Hydrothermal and solvothermal methods are common for producing crystalline metal phosphonates. mdpi.com Recent advancements include the use of mechanochemistry (solid-state grinding) to synthesize cadmium phenylphosphonates, offering a solvent-free alternative to traditional methods. rsc.org

Despite significant progress, several knowledge gaps remain:

Hybrid Phosphonate-Phosphate Systems: While cadmium phosphonates and cadmium phosphates are studied extensively as separate classes, there is limited research on true hybrid materials that incorporate both phosphonate and phosphate ligands within the same framework. The synthesis, structural characterization, and properties of such mixed-ligand systems are largely unexplored.

Structural Diversity and Prediction: The vast number of possible organic groups for phosphonates means that the potential structural diversity of cadmium phosphonates is immense. researchgate.net Predicting the resulting structures and their properties remains a significant challenge.

Mechanism of Action in Complex Environments: In environmental applications, the long-term stability of immobilized cadmium and the precise mechanisms of interaction in complex soil matrices with varying pH, organic matter, and microbial activity require further investigation. researchgate.net

Functional Characterization: A substantial portion of newly synthesized cadmium phosphonate and phosphate materials, particularly complex hybrid structures, remain to be fully characterized in terms of their functional properties, such as catalytic activity, conductivity, or detailed optical performance. frontiersin.org

Future research will likely focus on bridging these gaps, with an emphasis on the rational design of multifunctional cadmium phosphonate-phosphate materials for targeted applications in sustainable technology and environmental protection.

Data Tables

Table 1: Selected Cadmium Phosphate and Phosphonate Compounds and Their Properties

| Compound Name | Chemical Formula | Synthesis Method | Key Properties/Applications |

| Tricadmium Phosphate | Cd₃(PO₄)₂ | High-temperature reaction of cadmium chloride and diammonium phosphate. mdpi.com | White, water-insoluble solid; used in fertilizers and phosphors. mdpi.com |

| Cadmium Phosphate Hydrate (B1144303) | Cd₅H₂(PO₄)₄·4H₂O | Precipitation from aqueous solution. iaea.org | Precursor for other cadmium phosphate materials; forms nanosized particles. iaea.org |

| Cadmium Phosphate Hydroxide | Cd₅(PO₄)₃(OH) | Hydrothermal method using a cadmium oleate (B1233923) precursor. mdpi.com | Forms ultralong nanowires; potential for flexible inorganic paper and templates. mdpi.com |

| Cadmium Phenylphosphonate (B1237145) Monohydrate | Cd(O₃PPh)·H₂O | Solid-state grinding of cadmium acetate (B1210297) and phenylphosphonic acid. rsc.org | Crystalline solid; part of the family of metal-organic hybrid materials. rsc.org |

Table 2: Interactive Data of Cadmium-Phosphorus Compounds

Below is an interactive table. Click on the headers to sort the data.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Primary Application Area |

|---|---|---|---|

| Tricadmium Phosphate | Cd₃(PO₄)₂ | 527.18 | Materials Science (Phosphors), Agriculture |

| Cadmium Phenylphosphonate | Cd(C₆H₅PO₃)·H₂O | 304.48 | Materials Science (Hybrid Materials) |

| Cadmium Phosphate Hydroxide | Cd₅(PO₄)₃(OH) | 847.00 | Nanotechnology, Environmental Remediation |

| Cadmium Phosphonate Complex | C₅₀H₈₀CdN₈O₆P₂ | 1063.6 | Coordination Chemistry Research |

Properties

IUPAC Name |

cadmium(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKETDYRRQEQD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889646 | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15600-62-1 | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015600621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, cadmium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Crystallography of Cadmium Phosphonato Phosphate Systems

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining detailed atomic-level structural information. By analyzing the diffraction pattern of a single crystal, researchers can precisely map electron density and deduce the exact positions of atoms, bond lengths, and angles.

The initial step in SC-XRD analysis involves determining the fundamental crystallographic parameters that define the crystal's lattice. These parameters include the crystal system, the space group, and the dimensions of the unit cell. Cadmium phosphonato phosphate (B84403) systems exhibit significant structural diversity, crystallizing in various systems.

For instance, single crystals of tricadmium (B15196845) orthophosphate, β-Cd₃(PO₄)₂, have been identified to crystallize in the monoclinic system with the space group P2₁/n. nih.gov Another example, dicadmium orthophosphate hydroxide (B78521) (Cd₂(PO₄)OH), adopts the triplite structure type and crystallizes in the monoclinic space group I2/a. nih.govresearchgate.net In contrast, pentacadmium bis(orthophosphate) tetrakis(hydroxide) (Cd₅(PO₄)₂(OH)₄) crystallizes in the orthorhombic system, belonging to the P2₁2₁2₁ space group. nih.govresearchgate.net A pillared layered phosphonate (B1237965), cadmium 2-aminoethylphosphonate (Cd(O₃PC₂H₄NH₂)), was found to be orthorhombic with the space group Pna2₁. nih.gov This variety underscores the influence of synthetic conditions and ligand choice on the resulting crystal structure.

Below is a table summarizing the crystallographic data for several cadmium phosphonato phosphate compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| β-Tricadmium orthophosphate | β-Cd₃(PO₄)₂ | Monoclinic | P2₁/n | 9.1861 | 10.3349 | 21.689 | 90 | 99.575 | 90 | nih.gov |

| Dicadmium orthophosphate hydroxide | Cd₂(PO₄)OH | Monoclinic | I2/a | - | - | - | - | - | - | nih.gov |

| Pentacadmium bis(orthophosphate) tetrakis(hydroxide) | Cd₅(PO₄)₂(OH)₄ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | nih.gov |

| Cadmium 2-aminoethylphosphonate | Cd(O₃PC₂H₄NH₂) | Orthorhombic | Pna2₁ | 15.4643 | 5.16512 | 6.27650 | 90 | 90 | 90 | nih.gov |

| Cadmium Phosphonate Complex | C₅₀H₈₀CdN₈O₆P₂ | Triclinic | P -1 | 10.736 | 11.309 | 12.698 | 65.732 | 75.580 | 84.573 | nih.gov |

The cadmium(II) ion is known for its flexible coordination sphere, commonly exhibiting coordination numbers of 4, 5, and 6, though higher numbers are possible. researchgate.net In cadmium phosphonato phosphate structures, Cd²⁺ centers are typically coordinated by oxygen atoms from the phosphate or phosphonate groups and, in some cases, water molecules or hydroxide ions. This leads to the formation of various coordination polyhedra.

Octahedral geometry is prevalent. In many structures, the Cd²⁺ ion is surrounded by six oxygen atoms (a CdO₆ core), forming a distorted octahedron. nih.govresearchgate.net For example, in Cd₅(PO₄)₂(OH)₄, all five distinct cadmium sites are in a distorted octahedral environment, with Cd-O bond lengths ranging from 2.184 Å to 2.599 Å. nih.gov Similarly, in a layered cadmium phosphonate compound, the Cd(II) ion is coordinated by six oxygen atoms from four different phosphonate ligands, creating CdO₆ octahedra. researchgate.net In β-Cd₃(PO₄)₂, the structure features both Cd(1)O₅ and Cd(2)O₆ polyhedra. researchgate.net The coordination environment can be complex; for instance, in Mg-PAIBA, a dinuclear complex, the magnesium centers (often a proxy for cadmium's behavior) are in a nearly perfect octahedral environment, coordinated by phosphonate oxygen atoms and water ligands. acs.org

Zero-Dimensional (0D) Structures: These are discrete molecular units, such as mononuclear or small polynuclear clusters. An example includes a molecular cadmium phosphonate synthesized using 2,4,6-triisopropylphenylphosphonic acid and ancillary ligands. nih.gov

One-Dimensional (1D) Chains: Linkage of polyhedra in a single direction results in chains. In Cd₂(PO₄)OH, [(OH)Cd₄] tetrahedra share edges to form ¹/∞[(OH)Cd₄/₂] chains that extend parallel to the nih.gov direction. nih.gov The structure of β-Cd₃(PO₄)₂ contains {[CdO₄]⁶⁻}∞ chains along the c-axis. researchgate.net

Two-Dimensional (2D) Layers: When polyhedra connect to form planes, layered structures are created. In Cd₅(PO₄)₂(OH)₄, edge-sharing [CdO₆] octahedra form corrugated ribbons, which are a form of 1D substructure that then links into a 3D network. nih.govresearchgate.net More explicit layered structures are common, such as in cadmium 2-aminoethylphosphonate, which is described as a pillared layered phosphonate. nih.gov Another example is a cadmium(II) phosphonate where the cross-linkage of CdO₆ octahedra by bridging phosphonate ligands results in a distinct cadmium(II) phosphonate layer. researchgate.net

Three-Dimensional (3D) Frameworks: Extensive sharing of vertices or edges between the cadmium polyhedra and phosphonate/phosphate tetrahedra in all directions leads to the formation of robust 3D frameworks. mdpi.com Cd₂(PO₄)OH, for example, features distorted [CdO₆] polyhedra that form a three-periodic network through both edge-sharing with other [CdO₆] units and vertex-sharing with [PO₄] units. nih.govresearchgate.net

The phosphate (PO₄³⁻) and phosphonate (RPO₃²⁻) ligands are excellent linkers due to their multiple oxygen donor atoms. They can adopt various coordination modes, acting as bridges between multiple metal centers. acs.org

The phosphate tetrahedron typically acts as a multidentate ligand, linking several cadmium polyhedra through its vertices or edges. In β-Cd₃(PO₄)₂, the structure consists of Cd₂O₈ or Cd₂O₁₀ dimers that are connected by PO₄ tetrahedra. nih.gov

Phosphonate ligands offer more versatility due to the attached organic group (R). The phosphonate group can be mono- or deprotonated, influencing its charge and coordination behavior. acs.org These ligands can bridge two or more metal centers or form chelate rings with a single metal ion. For example, in some metal-phosphonate complexes, two phosphonate oxygen atoms from the same ligand can form an 8-membered chelate ring with the metal center. acs.org The way these ligands connect the cadmium centers is crucial in building the final 1D, 2D, or 3D architecture. wikipedia.org

Hydrogen bonds play a significant role in stabilizing the crystal structures of cadmium phosphonato phosphates, especially in hydrated or hydroxylated compounds. These interactions can link different structural units, such as chains or layers, into a higher-dimensional network. In Cd₂(PO₄)OH, the oxygen environment around the hydroxide (OH) site suggests multiple potential O—H⋯O hydrogen-bonding interactions, with O⋯O distances less than 3.0 Å considered significant. nih.govresearchgate.net

Lattice disorder, where certain atoms occupy multiple positions within the crystal lattice, can also occur. In the structure of Cd₂(PO₄)OH, two of the oxygen atoms were found to be positionally disordered over two sites. This disorder is often linked to the presence of multiple possible hydrogen-bonding configurations. nih.govresearchgate.net

Comparative Crystallography and Isostructural Relationships with Analogous Metal Phosphonates and Phosphates

The structural landscape of cadmium phosphonato phosphate systems is best understood through a comparative lens, examining their crystallographic parameters alongside analogous metal phosphonates and phosphates. Such comparisons reveal insightful isostructural relationships, where different metal ions or even subtle changes in the anionic groups result in compounds with nearly identical crystal structures. These relationships are fundamental to crystal engineering, allowing for the rational design of materials with tailored properties.

A notable example of isostructural series can be found in divalent metal phosphonates. Research has shown that a series of compounds with the general formula [M(H₂O)₆]²⁺ acting as the cation and a phosphonate anion can be isostructural. For instance, compounds involving p-aminobenzylphosphonic acid have been synthesized with various divalent metals like Magnesium (Mg²⁺), Calcium (Ca²⁺), and Strontium (Sr²⁺), which form isostructural salts. mdpi.com Similarly, studies on compounds with the formula [M(phen)₃]·C₆H₅PO₃·11H₂O (where M = Co²⁺, Ni²⁺, Cu²⁺) have revealed them to be isostructural. mdpi.com

In the realm of cadmium phosphates, single crystals of basic cadmium phosphates such as dicadmium orthophosphate hydroxide, Cd₂(PO₄)OH, and pentacadmium bis(orthophosphate) tetrakis(hydroxide), Cd₅(PO₄)₂(OH)₄, have been synthesized and structurally characterized. nih.govnih.gov The latter, Cd₅(PO₄)₂(OH)₄, is particularly interesting as it adopts the arsenoclasite [Mn₅(AsO₄)₂(OH)₄] structure type. nih.govnih.gov This provides a direct isostructural link between a cadmium phosphate and a manganese arsenate, highlighting how different metals and pnictogen elements can occupy the same crystallographic sites. Quantitative structural comparisons have been made with a range of isotypic M₅(XO₄)₂(OH)₄ crystal structures, where M can be Cd, Mn, or Co, and X can be P, As, or V. nih.govnih.goviucr.org

The concept of isoreticular chemistry, a cornerstone of metal-organic framework (MOF) design, further illustrates these structural relationships. It has been demonstrated that linkers with different coordinating groups, such as phosphonate and phosphinate, can form isoreticular MOFs. nih.govacs.org For example, new MOFs based on iron (Fe³⁺) have been synthesized using both 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid and 1,4-benzenediphosphonic acid, resulting in isostructural frameworks. nih.govacs.org This demonstrates a continuum that bridges conventional metal phosphonates and phosphinates, a principle that can be extended to cadmium-based systems. nih.gov

The following tables present comparative crystallographic data for cadmium-containing phosphonates and phosphates and their isostructural analogues.

Table 1: Comparative Crystallographic Data of Isostructural Metal Phosphonates

This table provides a comparison of the crystallographic data for a series of isostructural metal phosphonates. The general formula for these compounds highlights the consistent structural motif despite the variation in the central metal ion.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| [Mn(H₂O)₆]·[HPABPA]₂·6H₂O | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| [Ca(H₂O)₈]·[HPABPA]₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| [Sr(H₂O)₈]·[HPABPA]₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| [Cu₄(NC₅H₄-PO₃)₄(H₂O)₁₀] | Triclinic | P-1 | 7.4564 | 9.1845 | 11.582 | 100.842 | 104.303 | 94.774 | 1 | nih.gov |

| [Mn₃(NC₅H₄-PO₃)₄(H₂O)₆(ClO₄)₂] | Triclinic | P-1 | 7.6871 | 10.576 | 14.470 | 81.340 | 81.561 | 68.757 | 2 | nih.gov |

| [Zn₂(NHC₅H₄-PO₃H)₂Cl₄] | Monoclinic | P2₁/n | 8.4969 | 9.3911 | 12.3779 | 90 | 90.860 | 90 | 4 | nih.gov |

| Cadmium phosphonate | Triclinic | P-1 | 10.736 | 11.309 | 12.698 | 65.732 | 75.580 | 84.573 | Not specified | nih.gov |

*HPABPA = p-aminobenzylphosphonic acid

Table 2: Comparative Crystallographic Data of Isostructural Cadmium Phosphates and Analogues

This table details the crystallographic data for basic cadmium phosphates and their isostructural counterparts, demonstrating the interchangeability of different metal ions and tetrahedral oxyanions within the same structural framework.

| Compound Formula | Mineral Structure Type | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Cd₂(PO₄)OH | Triplite | Monoclinic | I2/a | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govnih.goviucr.org |

| Cd₅(PO₄)₂(OH)₄ | Arsenoclasite | Orthorhombic | P2₁2₁2₁ | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govnih.goviucr.org |

| Mn₅(AsO₄)₂(OH)₄ | Arsenoclasite | Orthorhombic | P2₁2₁2₁ | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govnih.gov |

| Co₅(PO₄)₂(OH)₄ | Arsenoclasite | Orthorhombic | P2₁2₁2₁ | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govnih.gov |

| Cd₅(AsO₄)₂(OH)₄ | Arsenoclasite | Orthorhombic | P2₁2₁2₁ | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govnih.gov |

| Cd₅(VO₄)₂(OH)₄ | Arsenoclasite | Orthorhombic | P2₁2₁2₁ | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govnih.gov |

The data presented in these tables clearly illustrate the principles of isostructuralism in solid-state inorganic chemistry. The ability to form extended families of compounds with the same crystal structure by substituting constituent ions is a powerful tool for systematically studying structure-property relationships. For cadmium phosphonato phosphate systems, these relationships provide a predictive framework for synthesizing new materials with potentially interesting and useful properties.

Spectroscopic Characterization of Cadmium Phosphonato Phosphate Compounds

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local structure of solid materials. For cadmium phosphonato phosphates, both ³¹P and ¹¹³Cd nuclei are valuable NMR probes.

³¹P MAS NMR is a primary tool for distinguishing between different phosphorus environments in cadmium phosphonato phosphate (B84403). The ³¹P nucleus is ideal for NMR studies due to its 100% natural abundance and spin of ½, which results in sharp spectral lines and high sensitivity. oxinst.comwikipedia.org The chemical shift of a phosphorus nucleus is highly sensitive to its local chemical environment, including its oxidation state, coordination number, and the nature of the atoms bonded to it. oxinst.comwikipedia.org

In a mixed phosphonato phosphate compound, distinct signals are expected for the phosphonate (B1237965) (-PO₃) and phosphate (-PO₄) groups. For instance, in a mixed zirconium(IV)/tin(IV) phosphate/phosphonate material, resonances at 5.0 ppm and -14.0 ppm were assigned to the phosphonate and phosphate groups, respectively. osti.gov The relative integration of these peaks can provide quantitative information about the ratio of phosphonate to phosphate groups in the compound. osti.gov

Table 1: Representative ³¹P NMR Data for Phosphate and Phosphonate Groups

| Phosphorus Group | Isotropic Chemical Shift (δ_iso) (ppm) | Chemical Shift Anisotropy (Δcs) (ppm) | Asymmetry Parameter (η) | Reference |

| Phosphate (in mixed Zr/Sn material) | -14.0 | 23 - 37 (for HPO₄) | 0.28 - 0.61 | osti.govnih.gov |

| Phosphonate (in mixed Zr/Sn material) | 5.0 | 43 - 49 | 0.28 - 0.61 | osti.govnih.gov |

This table presents typical ranges and values for ³¹P NMR parameters observed for phosphate and phosphonate groups in solid-state materials. The specific values for cadmium phosphonato phosphate may vary depending on the exact composition and crystal structure.

¹¹³Cd solid-state NMR provides direct information about the coordination environment of the cadmium ions. researchgate.net Cadmium has two NMR-active isotopes, ¹¹¹Cd and ¹¹³Cd, both with a spin of ½. huji.ac.il ¹¹³Cd is generally the preferred nucleus due to its slightly higher sensitivity. huji.ac.il The ¹¹³Cd chemical shift is highly sensitive to the nature of the ligands and the coordination geometry around the Cd²⁺ ion, spanning a wide range of over 800 ppm. northwestern.edu

In cadmium phosphonato phosphate, the ¹¹³Cd chemical shift would be influenced by the oxygen atoms from both the phosphonate and phosphate groups that coordinate to the cadmium center. The number of coordinating oxygen atoms and the Cd-O bond lengths and angles will dictate the observed chemical shift. For instance, studies on cadmium-substituted enzymes have shown that the ¹¹³Cd chemical shift is sensitive to whether a phosphate group is covalently or non-covalently bound. nih.gov In cadmium phosphonato phosphate, we would expect to observe distinct ¹¹³Cd resonances if there are multiple, crystallographically inequivalent cadmium sites within the structure. The presence of through-space or through-bond couplings to ³¹P nuclei could also provide valuable structural constraints. huji.ac.il

Table 2: Properties of Cadmium Isotopes for NMR Spectroscopy

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | Resonance Frequency (MHz) at 11.7 T |

| ¹¹¹Cd | 12.80 | 1/2 | -5.698 | 106.027 |

| ¹¹³Cd | 12.22 | 1/2 | -5.961 | 110.914 |

This table, with data from various sources huji.ac.ilnorthwestern.edu, summarizes the key NMR properties of the two cadmium isotopes relevant for solid-state NMR studies.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

In cadmium phosphonato phosphate, the spectra are typically dominated by the vibrational modes of the phosphonate (C-PO₃) and phosphate (PO₄) groups. The infrared spectrum of a cadmium phosphate glass, for example, can be divided into distinct regions corresponding to different vibrational modes. researchgate.net

The key vibrational modes to consider are:

P-O stretching vibrations: These are typically strong bands in both IR and Raman spectra. For a PO₄ tetrahedron, the symmetric stretching mode (ν₁) is usually observed around 940-980 cm⁻¹, while the asymmetric stretching modes (ν₃) appear at higher frequencies, typically in the range of 1000-1150 cm⁻¹. sci-hub.stnih.gov The presence of phosphonate groups will introduce additional P-O stretching bands, and the C-P stretch is also expected.

O-P-O bending vibrations: The bending modes of the phosphate and phosphonate groups (ν₂, ν₄) occur at lower frequencies, generally in the range of 400-650 cm⁻¹. researchgate.net

Cd-O vibrations: The vibrations associated with the cadmium-oxygen bonds will appear at even lower frequencies, typically below 400 cm⁻¹.

The positions and number of bands observed in the vibrational spectra can provide information about the symmetry of the phosphate and phosphonate groups. A reduction in symmetry from the ideal tetrahedral geometry for the phosphate group, for instance, can lead to the appearance of new bands in the IR or Raman spectrum and the splitting of degenerate modes. sci-hub.st The interaction of the Cd²⁺ ions with the phosphate and phosphonate groups can induce such symmetry reductions. sci-hub.st

Table 3: Typical Vibrational Frequencies for Phosphate and Phosphonate Groups

| Vibrational Mode | Phosphate (PO₄³⁻) Frequency Range (cm⁻¹) | Phosphonate (R-PO₃²⁻) Frequency Range (cm⁻¹) | Reference |

| ν(P-O) symmetric stretch | 940 - 980 | 970 - 1040 | sci-hub.stcopernicus.org |

| ν(P-O) asymmetric stretch | 1000 - 1150 | 1050 - 1150 | sci-hub.stnih.gov |

| ν(C-P) stretch | N/A | 650 - 800 | acs.org |

| δ(O-P-O) bending | 400 - 650 | 500 - 600 | researchgate.netsci-hub.st |

This table provides a general guide to the expected vibrational frequencies. The actual positions of the bands in cadmium phosphonato phosphate will be influenced by the specific structure and bonding.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present in the top few nanometers of a material's surface. mdpi.comcarleton.edu

For cadmium phosphonato phosphate, XPS can be used to:

Confirm the presence of Cadmium, Phosphorus, and Oxygen: The survey spectrum will show characteristic peaks for all the constituent elements.

Determine the elemental ratios: By analyzing the areas of the core-level peaks and applying appropriate sensitivity factors, the relative atomic concentrations of the elements on the surface can be determined.

Elucidate the oxidation states: The binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom. carleton.edu For cadmium, the Cd 3d peaks are analyzed. thermofisher.com For phosphorus, the P 2p peak is examined. mdpi.com The O 1s spectrum can provide information about the different types of oxygen environments, such as P-O-Cd and P=O.

In the context of cadmium phosphonato phosphate, we would expect the cadmium to be in the +2 oxidation state and phosphorus in the +5 oxidation state. The binding energies of the Cd 3d₅/₂ and P 2p peaks would be consistent with these oxidation states. For example, the P 2p binding energy is expected to shift upon coordination to a metal ion. mdpi.com It is important to note that XPS is a surface technique, and the surface composition may not be identical to the bulk composition. mdpi.com

Table 4: Representative XPS Binding Energies for Relevant Elements

| Element | Core Level | Typical Binding Energy (eV) | Notes | Reference |

| Cadmium | Cd 3d₅/₂ | ~405.0 - 405.5 | The exact value can vary slightly depending on the chemical environment. xpsfitting.com | xpsfitting.comresearchgate.net |

| Phosphorus | P 2p | ~132 - 134 | Can shift to higher binding energy upon coordination to a metal. mdpi.com | mdpi.com |

| Oxygen | O 1s | ~531 - 533 | Can be deconvoluted to show different oxygen environments. | |

| Carbon | C 1s | ~284.8 | Often used for charge correction (adventitious carbon). mdpi.com | mdpi.com |

This table provides approximate binding energy ranges. The actual values for cadmium phosphonato phosphate should be determined experimentally and compared to appropriate standards.

Coordination Chemistry and Bonding Principles in Cadmium Phosphonato Phosphate Systems

Mechanisms of Cadmium-Phosphate and Cadmium-Phosphonate Linkage Formation

The formation of linkages between cadmium(II) ions and phosphate (B84403) or phosphonate (B1237965) groups is primarily governed by electrostatic interactions and the formation of coordinate covalent bonds. Cadmium(II), a d¹⁰ metal ion, is considered a relatively soft Lewis acid and exhibits a preference for coordinating with oxygen donor atoms, such as those present in phosphate and phosphonate moieties.

In aqueous solutions, the formation of cadmium-phosphate linkages is highly dependent on the pH of the medium. The pH dictates the deprotonation state of phosphoric acid (H₃PO₄), which can exist as H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻. researchgate.net The progressive deprotonation increases the negative charge on the phosphate species, enhancing its ability to act as a ligand for the positively charged Cd²⁺ ion. At appropriate pH levels, the interaction between aqueous cadmium ions and soluble phosphate sources leads to the precipitation of cadmium phosphate. wikipedia.org For instance, the reaction of cadmium chloride with diammonium phosphate at high temperatures yields tricadmium (B15196845) phosphate, Cd₃(PO₄)₂. wikipedia.org However, in aqueous solutions at ambient temperatures, hydrated forms such as Cd₅H₂(PO₄)₄·4H₂O may be produced. wikipedia.org

The mechanism of interaction often involves the formation of inner-sphere complexes, where the phosphate or phosphonate group directly coordinates to the cadmium ion. In some systems, cadmium has been observed to form bidentate complexes with phosphate groups. nih.gov The presence of phosphate can enhance the sorption of cadmium onto surfaces like ferrihydrite through the formation of ternary surface complexes, where cadmium is bridged to the surface via a phosphate group. nih.gov

In the context of phosphonate ligands, the linkage formation follows similar principles. The phosphonate group (-PO₃²⁻) can act as a versatile building block, bridging multiple cadmium centers to form extended structures. The coordination can occur through one, two, or all three oxygen atoms of the phosphonate group, leading to a variety of structural motifs. In a synthesized cadmium phosphonate compound, the Cd(II) ion was found to be coordinated by six oxygen atoms from four different phosphonate ligands, resulting in a layered structure. researchgate.net This cross-linkage of CdO₆ octahedra by the bridging phosphonate ligands is a common feature in these systems. researchgate.net

Furthermore, cadmium's interaction with the phosphate backbone of DNA involves chemical interference with the phosphate groups, leading to strand breaks and distortion of the genetic material. nih.gov This highlights the fundamental nature of the cadmium-phosphate interaction.

Influence of Ligand Design on Cadmium Coordination Environment and Overall Structure

The nature of the organic backbone of the phosphonate ligand, including its flexibility, length, and the presence of other functional groups, significantly influences the final structure. For example, the use of a phosphonate-carboxylate ligand based on a rigid biphenyl (B1667301) system has been shown to produce both 2D and 3D coordination polymers with cadmium. researchgate.net In these structures, the phosphonate group can connect to multiple metal centers, while the carboxylate group provides additional coordination sites.

The introduction of ancillary ligands, which are additional ligands in the coordination sphere of the cadmium ion, is another powerful strategy to control the structure. These ancillary ligands can be, for instance, N-donor molecules like pyridine (B92270) derivatives. They can influence the coordination number and geometry of the cadmium center, and by acting as spacers or linkers, they can direct the assembly of the primary cadmium phosphonate building blocks into more complex architectures. The use of monodentate or bidentate pyridine ligands can lead to the construction of different polymeric metal-phosphonate architectures through a combination of covalent-coordinate and non-covalent interactions.

Stereochemical Preferences and Distortion Indices of Cadmium Coordination Polyhedra

The cadmium(II) ion, with its filled d-orbital (d¹⁰), does not have any crystal field stabilization energy and is therefore highly flexible in its coordination geometry. This flexibility allows it to adopt a variety of coordination numbers and geometries, with the most common being four-, five-, six-, and seven-coordinate. The specific coordination environment is determined by a combination of factors, including the size and shape of the ligands, steric hindrance, and packing forces within the crystal lattice.

In cadmium phosphonato phosphate systems, the cadmium ion is typically coordinated by oxygen atoms from the phosphonate or phosphate groups and, in some cases, from water molecules or other ancillary ligands. A common coordination geometry for Cd(II) in these compounds is octahedral (six-coordinate). researchgate.net However, due to the constraints imposed by the ligand structure, these coordination polyhedra are often distorted from ideal geometries.

In some cadmium complexes, the coordination environment can be highly irregular. For instance, in a complex with a benzene-1,3-carboxylate ligand and an imidazole (B134444) ligand, the Cd(II) ion is seven-coordinated by five oxygen atoms and one nitrogen atom, resulting in a more complex coordination polyhedron. researchgate.net

Metal-Ligand Stoichiometry and its Impact on Compound Formation

The stoichiometry between the cadmium(II) ion and the phosphonato/phosphate ligand is a critical parameter that significantly influences the composition and structure of the resulting compound. The ratio of metal to ligand can determine the dimensionality of the resulting framework and even whether a coordination polymer or a simple salt is formed.

The pH of the reaction medium plays a crucial role in controlling the effective stoichiometry by altering the protonation state of the phosphonate and phosphate ligands. At low pH, the ligands are protonated, reducing their negative charge and thus their affinity for the Cd²⁺ ion. Conversely, at high pH, the ligands are fully deprotonated, which can lead to rapid precipitation and the formation of amorphous materials. researchgate.net Therefore, careful control of pH is essential to achieve a specific stoichiometry that favors the crystallization of a desired compound.

The molar ratio of the reactants directly impacts the final product. For instance, the synthesis of tricadmium phosphate, Cd₃(PO₄)₂, requires a specific stoichiometric ratio of cadmium to phosphate precursors. wikipedia.org Deviations from this ratio can lead to the formation of different phases or mixtures of products. The precipitation of aqueous cadmium ions with soluble phosphate sources can yield a hydrated cadmium species with a different stoichiometry, Cd₅H₂(PO₄)₄·4H₂O, which upon heating, forms a mixture of cadmium phosphate and cadmium pyrophosphate (Cd₂P₂O₇). wikipedia.org This demonstrates that both the initial reactant stoichiometry and the reaction conditions are pivotal.

In the broader context of metal-phosphonate chemistry, the formation of non-stoichiometric compounds is also possible, particularly in intercalation reactions where guest species occupy sites within a host lattice. researchgate.net While this is more common in layered materials, it highlights the variability in composition that can arise.

Furthermore, studies on the complexation of cadmium from wet phosphoric acid have shown that the molar ratio of the ligand to cadmium (nLigand/nCd) significantly affects the efficiency of cadmium removal. nih.gov This indicates that the formation of stable cadmium-ligand complexes is highly dependent on having a sufficient concentration of the ligand relative to the metal ion.

Thermodynamic and Kinetic Aspects of Metal-Ion Complexation with Phosphonate/Phosphate Ligands

The complexation of cadmium(II) with phosphonate and phosphate ligands is governed by both thermodynamic and kinetic factors. Understanding these aspects is crucial for predicting the stability of the resulting compounds and the conditions under which they form.

Thermodynamics

The thermodynamic stability of cadmium-phosphonate/phosphate complexes is reflected in the equilibrium constants for their formation. The interaction of Cd²⁺ with the phosphodiester bridge in nucleic acids is relatively weak, but the affinity increases significantly with the number of phosphate groups, as in di- and triphosphates. nih.gov This suggests that the chelation effect plays an important role in stabilizing the complexes.

In a study on the binding of inorganic phosphate to a cadmium-containing protein, a dissociation constant (Kd) of 23 µM was determined. nih.gov This value indicates a relatively strong interaction between the phosphate and the cadmium-bound protein. The Gibbs free energy change (ΔG) for the adsorption of Cd(II) onto a functionalized chitosan (B1678972) material was found to be negative, indicating a spontaneous process. nih.gov

The enthalpy change (ΔH) provides insight into the nature of the bonding. For the adsorption of cadmium onto the aforementioned chitosan material, the process was found to be endothermic, suggesting that the adsorption is favored at higher temperatures. nih.gov The entropy change (ΔS) was positive, indicating an increase in disorder at the solid-liquid interface during the adsorption process. nih.gov

Kinetics

The kinetics of complexation describe the rate at which the cadmium-ligand bonds are formed. In many cases, the reaction between Cd²⁺ and phosphate/phosphonate ligands is rapid, especially at high pH where the ligands are fully deprotonated, leading to fast precipitation. researchgate.net

Kinetic studies of cadmium adsorption onto various materials often follow pseudo-second-order kinetics. nih.gov This model suggests that the rate-limiting step may be a chemical sorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion.

The formation of metal phosphonate coordination networks with some tetravalent metals can be kinetically very fast, leading to uncontrolled precipitation. researchgate.net While cadmium is a divalent metal, this highlights the general tendency for rapid formation of these types of materials. The rate of complex formation can be controlled by factors such as temperature, pH, and the concentration of reactants.

The following table summarizes thermodynamic parameters for the adsorption of Cadmium(II) onto a functionalized chitosan material, which provides an illustrative example of the thermodynamics of cadmium-phosphate interactions.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | -3.85 | 29.43 | 111.68 |

| 308 | -4.97 | 29.43 | 111.69 |

| 318 | -6.08 | 29.43 | 111.67 |

| 328 | -7.20 | 29.43 | 111.68 |

| Data derived from a study on cadmium adsorption by functionalized chitosan. nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and nature of bonding in cadmium-containing phosphonate (B1237965) and phosphate (B84403) compounds. These calculations provide insights into molecular orbital energies, charge distribution, and the stability of different molecular configurations.

DFT methods, such as the B3LYP hybrid functional, are frequently used to optimize the geometries of phosphonate-containing molecules to ensure they represent true energy minima on the potential energy surface. researchgate.net The stability of these optimized structures is confirmed by the absence of imaginary frequencies in the vibrational analysis. researchgate.net

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, in a study of (E)-diethyl (4-nitrobenzylideneamino)(phenyl)methylphosphonate, the HOMO-LUMO energy gap was calculated to be 3.869 eV. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to understand charge distribution and the stabilizing effects of charge delocalization and hyperconjugation within the molecule. nih.gov NBO analysis has revealed that non-bonding interactions can be a primary reason for the stability of certain phosphonate compounds. researchgate.net

Table 1: Calculated Electronic Properties of Phosphonate Compounds Using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate (DNBMP) | -6.977 | -3.033 | 3.944 | researchgate.net |

| (E)-diethyl (4-hydroxybenzylideneamino)(phenyl)methylphosphonate (DHBMP) | -6.300 | -1.274 | 5.026 | researchgate.net |

| (E)-diethyl (4-nitrobenzylideneamino)(phenyl)methylphosphonate (DNPMP) | -6.993 | -3.124 | 3.869 | researchgate.net |

Computational Optimization of Cadmium-Containing Phosphate/Phosphonate Structures

Computational optimization is crucial for predicting the most stable three-dimensional arrangements of atoms in cadmium phosphate and phosphonate structures. These calculations help to understand the coordination environments of the cadmium ion and the geometry of the phosphate/phosphonate ligands. The results of these optimizations can be validated by comparing them with experimental data from techniques like X-ray diffraction.

Under hydrothermal conditions, single crystals of basic cadmium phosphates such as dicadmium orthophosphate hydroxide (B78521), Cd₂(PO₄)OH, and pentacadmium bis(orthophosphate) tetrakis(hydroxide), Cd₅(PO₄)₂(OH)₄, have been synthesized. nih.gov Their crystal structures, determined experimentally, serve as benchmarks for computational models. In Cd₅(PO₄)₂(OH)₄, all five cadmium sites are surrounded by six oxygen atoms, forming distorted octahedral environments. nih.gov The Cd-O bond lengths in this compound vary widely, from 2.184 Å to 2.599 Å. nih.gov

Mechanochemical synthesis has also been employed to produce cadmium benzylphosphonates, including Cd(O₃PBn)·H₂O and its fluorinated derivatives. rsc.org The crystal structures for these compounds were determined from powder X-ray diffraction (PXRD) data, providing further examples of stable, optimized geometries in the solid state. rsc.org Computational studies on such systems aim to replicate these experimentally observed structures, thereby validating the theoretical models and allowing for the prediction of novel structures with desired properties.

Table 2: Selected Crystallographic Data for Cadmium Phosphate Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Cd₂(PO₄)OH | Monoclinic | I2/a | Adopts the triplite structure type; features distorted [CdO₆] polyhedra. | nih.gov |

| Cd₅(PO₄)₂(OH)₄ | Orthorhombic | P2₁2₁2₁ | Adopts the arsenoclasite structure type; Cd atoms in distorted octahedral environments. | nih.gov |

| Cd(O₃PBn)·H₂O | - | - | Structure determined from PXRD data; serves as a base for fluorinated derivatives. | rsc.org |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to validate the accuracy of the theoretical model. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic spectra, such as UV-Visible absorption. researchgate.net

For newly synthesized phosphonate compounds, computational methods have been used to calculate FT-IR and UV-Visible spectra. researchgate.net Studies have shown a good agreement between the DFT-calculated vibrational frequencies and the experimental FT-IR spectra, as well as between TD-DFT calculations and experimental UV-Vis spectra. researchgate.net This correlation confirms the reliability of the computational approach for identifying and characterizing such compounds. vub.be For example, the calculated UV-Vis spectrum for (E)-diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate showed a maximum absorption (λₘₐₓ) at 339 nm, which aligns well with experimental findings. researchgate.net

In addition to optical spectroscopy, computational models can predict NMR spectra. vub.be The chemical shift in NMR is highly sensitive to the local electronic environment, and DFT calculations can predict these shifts. In studies of metal-ligand interactions, such as lead with phosphine-functionalized silica, changes in the ³¹P NMR chemical shift have been used as a sensor to monitor the coordination of the metal ion. mdpi.com This approach, combining experimental NMR with computational analysis of binding energies, can directly probe the interaction between a metal like cadmium and a phosphonate group. mdpi.com

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data

| Compound/System | Spectroscopic Technique | Experimental Value | Theoretical (Calculated) Value | Reference |

|---|---|---|---|---|

| (E)-diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate | UV-Vis (λₘₐₓ) | - | 339 nm | researchgate.net |

| Cadmium Malonate | FT-IR ν(Cd-O) modes | - | 285.05 cm⁻¹, 232.19 cm⁻¹ | researchgate.net |

| SG-APT4PP-Pb | XPS P 2p₃/₂ Binding Energy Shift | Shift to 138.70 eV | Increase of ~6.5 eV | mdpi.com |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intercalation Processes

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. MD can model the movement of atoms and molecules, providing insights into dynamic processes such as adsorption, diffusion, and the interactions of molecules with surfaces or membranes. nih.govacs.org

In the context of phosphate and phosphonate systems, MD simulations can model the behavior of aggregates, such as the planar bilayers and spherical micelles formed by n-dodecyl phosphate. nih.gov These simulations provide detailed descriptions of the properties of such supramolecular structures, including the diffusion of amphiphiles and counterions, and the lifetimes of hydrogen bonds. nih.gov Furthermore, MD simulations can be used to understand intercalation processes, such as the binding and embedding of a molecule into a phospholipid bilayer, which serves as a model for cell membranes. acs.org These simulations can track the molecule's movement from the outer surface into the bilayer's interior, revealing the hydrophobic and electrostatic interactions that stabilize its position. acs.org

Table 4: Applications of Molecular Dynamics Simulations in Cadmium/Phosphate Systems

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Cadmium(II) on amidoxime-chelating cellulose | Adsorption mechanism | Identified the amidoxime (B1450833) group as key in the adsorption process and quantified binding energies. | rsc.org |

| Cadmium adsorption on zeolites | Adsorption capacity | Evaluated and identified the most efficient zeolite adsorbents for Cd removal. | monash.edu |

| n-dodecyl phosphate aggregates | Dynamic behavior of bilayers and micelles | Modeled aggregate stability, diffusion of amphiphiles, and hydrogen bonding lifetimes. | nih.gov |

| Fluorescent probe with phospholipid bilayer | Membrane binding and intercalation | Showed the probe embeds within the bilayer, stabilized by hydrophobic and electrostatic interactions. | acs.org |

Modeling of Metal-Ion Binding Affinity and Reaction Mechanisms

Understanding the binding affinity and reaction mechanisms between cadmium ions and phosphate/phosphonate ligands is crucial for applications ranging from materials science to environmental remediation. Computational modeling, in conjunction with spectroscopic and thermodynamic studies, provides deep insights into these interactions.

Surface complexation models are used to describe the sorption of ions at the mineral-water interface. nih.gov Studies on the co-sorption of cadmium and phosphate on mineral surfaces like goethite and birnessite have revealed synergistic effects. nih.gov In situ spectroscopic evidence combined with modeling shows the formation of P-bridged ternary complexes (e.g., ≡Fe-P-Cd), where the phosphate acts as a bridge between the surface metal and the cadmium ion. nih.gov The models also show that as pH and cadmium loading increase, the surface species can transition from these ternary complexes to surface precipitates of cadmium phosphate (Cd₃(PO₄)₂). nih.govnih.gov

Thermodynamic techniques like Isothermal Titration Calorimetry (ITC) can be leveraged to directly measure the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of phosphonate binding to metal centers. nih.gov While a study on M-MFU-4l frameworks focused on other transition metals, it established ITC as a viable method for constructing a complete thermodynamic profile for organophosphorus compound interactions. nih.gov Such data is invaluable for understanding why certain materials are effective catalysts or sorbents, as strong product binding can deactivate a material by preventing turnover. nih.gov This approach allows for the rational design of materials with optimized binding affinities for specific applications.

Table 5: Modeled and Observed Mechanisms of Cadmium-Phosphate Interaction

| System | Modeling/Experimental Technique | Observed Mechanism/Complex | Key Thermodynamic Parameter | Reference |

|---|---|---|---|---|

| Cd(II) and Phosphate on Goethite | ATR-FTIR & Surface Complexation Modeling | P-bridged ternary complexes (≡Fe-P-Cd) | - | nih.gov |

| Cd(II) and Phosphate on Birnessite | ATR-FTIR & Surface Complexation Modeling | P-bridged ternary complexes (≡Mn-P-Cd) | - | nih.gov |

| Organophosphorus on M-MFU-4l (M=Co, Ni, Cu, Zn) | Isothermal Titration Calorimetry (ITC) | Phosphate product binding to metal node | Kₐ, ΔG, ΔH, ΔS | nih.gov |

| Cd(II) and Phosphate with Graphene Oxide | Theoretical Calculation | Enhanced GO binding capacity for Cd(II) in presence of P(V). Formation of Cd₃(PO₄)₂ precipitate at pH > 9.5. | - | nih.gov |

Environmental Chemical Transformations and Interactions of Cadmium Phosphates and Phosphonates

Cadmium Immobilization Mechanisms in Environmental Matrices

The immobilization of cadmium in soils and sediments is a critical process that reduces its mobility and potential for uptake by plants and other organisms. Phosphate (B84403) amendments are often used in the remediation of cadmium-contaminated soils due to their ability to promote immobilization through precipitation and sorption mechanisms.

One of the primary mechanisms for cadmium immobilization in the presence of phosphate is the precipitation of insoluble cadmium-phosphate minerals. When phosphate is added to cadmium-contaminated soil or water, it can react with cadmium ions to form stable, solid phases with low solubility. researchgate.net

Research has shown that the application of phosphate-containing materials can lead to the formation of cadmium phosphate precipitates, such as Cd₃(PO₄)₂. researchgate.netresearchgate.net The formation of these precipitates effectively removes cadmium from the soil solution, thereby reducing its bioavailability. researchgate.net In alkaline soils, cadmium mobility is often dominated by precipitation processes involving phosphates and carbonates. hep.com.cn The effectiveness of this precipitation is dependent on factors such as the concentration of both cadmium and phosphate, as well as the pH of the surrounding environment. researchgate.netresearchgate.net For instance, at higher cadmium concentrations, the precipitation of Cd₃(PO₄)₂ and/or CdCO₃ can regulate cadmium solubility. researchgate.net However, at lower cadmium concentrations and with recommended application rates of phosphate fertilizers, cadmium might not precipitate as distinct minerals like Cd₃(PO₄)₂. researchgate.netfao.org In such cases, adsorption mechanisms may play a more dominant role in cadmium immobilization. researchgate.net

Table 1: Common Insoluble Cadmium-Phosphate Mineral Phases

| Mineral Phase | Chemical Formula |

|---|---|

| Cadmium Phosphate | Cd₃(PO₄)₂ |

| Cadmium Hydrogen Phosphate | CdHPO₄ |

This table is generated based on compounds mentioned in search results.

In addition to precipitation, cadmium can be immobilized through sorption, complexation, and ion exchange processes on the surfaces of solid phases in the environment. These processes are particularly important at lower cadmium and phosphate concentrations where precipitation may not be the dominant mechanism. researchgate.net

Phosphate can enhance the adsorption of cadmium onto soil minerals such as goethite and clay minerals. nih.govresearchgate.net The addition of phosphate can increase the negative surface charge of these minerals, which in turn promotes the electrostatic adsorption of positively charged cadmium ions (Cd²⁺). researchgate.netmdpi.com Phosphate can also form ternary surface complexes with cadmium and mineral surfaces, further enhancing cadmium sorption. nih.gov For example, on ferrihydrite, the increased sorption of cadmium in the presence of phosphate is explained by the formation of a ternary complex involving cadmium(II), phosphate, and the ferrihydrite surface. nih.gov

Dissolved organic matter (DOM) in the soil can also play a role in cadmium immobilization through complexation. ykcs.ac.cn DOM contains various functional groups that can bind with cadmium, forming stable complexes that can reduce its mobility. ykcs.ac.cn

Bioavailability and Mobilization of Cadmium in Phosphate-Amended Systems

While phosphate amendments can effectively immobilize cadmium, certain environmental conditions can lead to its remobilization, increasing its bioavailability and potential for ecological harm.

The pH of the soil and water is a critical factor controlling the speciation and mobility of cadmium. nih.govmdpi.com In general, cadmium solubility and bioavailability are higher under acidic conditions (lower pH) and lower under alkaline conditions (higher pH). hep.com.cn A decrease in pH can lead to the dissolution of cadmium-phosphate precipitates and the desorption of cadmium from soil minerals, releasing it back into the solution. mdpi.com The critical pH range for cadmium mobilization is between 4.0 and 4.5, where a small decrease in pH can lead to a significant increase in its bioavailability. hep.com.cn

The chemical composition of the soil solution also influences cadmium mobility. For example, the presence of competing cations, such as calcium (Ca²⁺), can increase cadmium phytoavailability by competing for adsorption sites on soil particles. hep.com.cn Conversely, the formation of cadmium complexes with inorganic ligands like carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) at higher pH can decrease its mobility. researchgate.netresearchgate.net

Table 2: Effect of pH on Cadmium Mobility

| pH Range | Cadmium Mobility | Predominant Processes |

|---|---|---|

| Acidic (< 6) | High | Dissolution of precipitates, increased solubility mdpi.com |

| Neutral to Alkaline (> 7) | Low | Precipitation as carbonates and phosphates, increased adsorption hep.com.cnnih.gov |

Organic ligands, which are organic molecules that can bind to metal ions, play a complex role in cadmium transformation. Dissolved organic matter (DOM), including humic and fulvic acids, can form soluble complexes with cadmium, which can either increase or decrease its mobility depending on the specific characteristics of the DOM and the environmental conditions. ykcs.ac.cnmdpi.com For instance, some studies suggest that organic acids in the rhizosphere can form complexes with cadmium, facilitating its uptake by plants. hep.com.cn

Microbial activity is another important factor influencing cadmium transformation in phosphate-amended systems. Some microorganisms, known as phosphate-solubilizing bacteria (PSB), can dissolve insoluble phosphate minerals, which could potentially lead to the release of co-precipitated cadmium. nih.govnih.gov These bacteria secrete organic acids that can mobilize cadmium from insoluble forms. nih.gov However, some cadmium-resistant PSB can also contribute to cadmium immobilization through adsorption onto their cell walls and by promoting the precipitation of cadmium phosphates. nih.govmdpi.com

Occurrence and Speciation of Cadmium as an Impurity in Natural Phosphate Deposits

Cadmium is a naturally occurring impurity in many phosphate rock deposits, which are the primary raw material for phosphate fertilizers. rasayanjournal.co.ineuropa.eu The concentration of cadmium in phosphate rock varies significantly depending on its geological origin. rasayanjournal.co.innih.gov Sedimentary phosphate rocks, which account for the majority of global production, generally have higher cadmium concentrations compared to igneous deposits. hep.com.cnfao.org

The cadmium in phosphate rock can exist in various forms. It can be incorporated into the crystal lattice of apatite, the main phosphate mineral, by substituting for calcium. nih.gov Cadmium can also be associated with other mineral phases within the rock, such as sulfides (e.g., pyrite) and organic matter. mdpi.com The speciation of cadmium in phosphate rock is important as it influences its behavior during the production of phosphate fertilizers and its subsequent fate in the environment. During fertilizer production, a portion of the cadmium from the phosphate rock is transferred to the final fertilizer product. rasayanjournal.co.inballance.co.nz

Table 3: Typical Cadmium Concentrations in Phosphate Rocks from Different Origins

| Origin of Phosphate Rock | Typical Cadmium Concentration (mg Cd/kg P₂O₅) |

|---|---|

| Sedimentary (e.g., North Africa) | > 60 rasayanjournal.co.in |

| Sedimentary (e.g., Middle East) | ~20 rasayanjournal.co.in |

| Igneous | Low rasayanjournal.co.in |

The long-term application of phosphate fertilizers derived from cadmium-rich phosphate rock can lead to the gradual accumulation of cadmium in agricultural soils. europa.eu This has raised concerns about food safety and the potential for cadmium to enter the food chain. hep.com.cnfao.org

Materials Science Applications of Cadmium Phosphonates and Phosphates

Development of Novel Functional Materials Based on Metal Phosphonate (B1237965) Architectures

The development of novel functional materials derived from metal phosphonates hinges on the ability to control their structural architectures, which can range from one-dimensional chains to complex three-dimensional (3D) frameworks. mdpi.com The versatility of the phosphonate group (PO₃²⁻), combined with a vast array of organic moieties, allows for the construction of inorganic-organic hybrid materials with tunable properties.

The synthesis of these materials is often carried out under hydrothermal or solvothermal conditions, which facilitates the formation of crystalline products. mdpi.com By carefully selecting the organic linker, researchers can introduce specific functionalities into the material. For instance, the use of a mixed-functional phosphonate-biphenyl-carboxylate linker, 4-phosphono-biphenyl-4′-carboxylic acid (H₃BPPA), has led to the creation of cadmium coordination polymers with unique network topologies. rsc.org In one such 3D network, with the formula [Cd₃(μ₅-O₃P–(C₆H₄)₂–CO₂-μ₂)(μ₆-O₃P–(C₆H₄)₂–CO₂-μ₃)]n, the fully deprotonated ligand bridges multiple cadmium centers, creating a robust and hydrolytically stable structure. rsc.org

The dimensionality of these materials can be controlled through the choice of ligands and reaction conditions. For example, two-dimensional (2D) layered structures can be formed, which can then be extended into 3D supramolecular frameworks through hydrogen bonding. rsc.org This level of synthetic control is crucial for designing materials with specific properties, such as porosity for gas storage or tailored electronic properties for sensing applications.

Mechanochemical synthesis has also emerged as a cleaner and more efficient method for producing metal phosphonates, including cadmium phenylphosphonates. mdpi.com This solvent-free or liquid-assisted grinding approach can yield novel phases that are not accessible through traditional solution-based methods. For example, the mechanochemical reaction of cadmium acetate (B1210297) with phenylphosphonic acid has produced new crystalline phases like Cd(HO₃PPh)₂ and Cd(HO₃PPh)₂(H₂O₃PPh). mdpi.com These advancements in synthetic methodologies are continuously expanding the library of cadmium phosphonate architectures, paving the way for new functional materials.

Intercalation Chemistry in Layered Cadmium Organophosphonates

Layered metal organophosphonates are particularly interesting due to their ability to host guest molecules within their interlayer spaces through a process called intercalation. This process allows for the systematic modification of the material's physical and chemical properties. Layered cadmium organophosphonates, such as cadmium methylphosphonate (B1257008) (Cd(O₃PCH₃)·H₂O) and cadmium phenylphosphonate (B1237145) (Cd(O₃PC₆H₅)·H₂O), have been shown to be excellent hosts for this type of chemical modification.

Upon dehydration, these layered materials can intercalate a wide range of primary amines (CₙH₂ₙ₊₁NH₂) from both vapor and non-aqueous solutions. researchgate.net The intercalation process typically involves the coordination of the amine's nitrogen atom to the cadmium centers located within the layers, at sites that become vacant after the removal of water molecules. This interaction leads to a significant expansion of the interlayer spacing, which can be precisely measured using powder X-ray diffraction (PXRD).

The extent of this expansion is directly related to the size of the intercalated amine. For a series of n-alkylamines, the interlayer distance increases linearly with the number of carbon atoms in the alkyl chain. This linear relationship suggests a well-ordered arrangement of the guest molecules within the host's galleries. The intercalated alkyl chains are often packed as an interdigitated monolayer, tilted at a specific angle with respect to the inorganic layers. researchgate.net

The table below presents representative data on the intercalation of various primary amines into anhydrous zinc phenylphosphonate, a system that serves as a good model for the behavior of similar layered cadmium phosphonates. The data illustrates the systematic increase in interlayer distance with the length of the amine's alkyl chain.

Interlayer Distances of Amine Intercalates

| Intercalated Amine | Number of Carbon Atoms | Interlayer Distance (Å) |

|---|---|---|

| Propylamine | 3 | 16.1 |

| Butylamine | 4 | 18.2 |

| Pentylamine | 5 | 20.2 |

| Hexylamine | 6 | 22.4 |

| Heptylamine | 7 | 24.6 |

| Octylamine | 8 | 26.8 |

Data based on intercalation into anhydrous zinc phenylphosphonate, demonstrating the principle of interlayer expansion. researchgate.net

This ability to systematically tune the interlayer spacing and functionality through intercalation makes layered cadmium organophosphonates promising for applications in areas such as catalysis, chemical separations, and the development of custom-designed nanocomposites.

Investigation of Proton Conduction Properties in Cadmium Phosphonate Materials

Cadmium phosphonate and phosphite-based materials have garnered significant attention for their potential as proton conductors, which are critical components in technologies like proton-exchange membrane fuel cells (PEMFCs). The proton conductivity in these materials is highly dependent on their crystal structure, the presence of proton carriers (like hydronium ions), and the pathways available for proton transport, which are often mediated by hydrogen-bonding networks involving water molecules and the phosphonate/phosphite (B83602) groups.

Researchers have synthesized and characterized several cadmium-based compounds, demonstrating a range of proton conductivities under varying conditions of temperature and relative humidity (RH). For example, a two-dimensional cadmium phosphite, [Cd{OP(O)(OH)H}₂(4,4'-bipy)], exhibits a proton conductivity of 3.2 × 10⁻³ S cm⁻¹ at 75 °C and 77% RH. nih.gov Its structure features strong hydrogen bonds between the phosphite groups, which create a facile pathway for proton conduction. nih.gov

Another cadmium phosphite, formulated as [H₂pip][Cd(HPO₃)₂(H₂O)]·H₂O, shows an even higher bulk proton conductivity of 4.3 × 10⁻³ S cm⁻¹ under the same conditions. nih.gov In this material, an extensive hydrogen-bonded network involving the phosphite groups, coordinated water, and lattice water molecules facilitates efficient proton transport. nih.gov The stability of the proton conductivity in these materials over a range of ambient temperatures suggests their potential for use in low-temperature fuel cells. nih.gov

The table below summarizes the proton conductivity data for several cadmium-based phosphonate and phosphite materials, highlighting the influence of structure and composition on their conductive properties.

Proton Conductivity of Cadmium Phosphonate and Phosphite Materials

| Compound | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |

|---|---|---|---|

| [Cd{OP(O)(OH)H}₂(4,4'-bipy)] | 75 | 77 | 3.2 x 10⁻³ |

| [H₂pip][Cd(HPO₃)₂(H₂O)]·H₂O | 75 | 77 | 4.3 x 10⁻³ |

| Cd-MOF@CS-5 (hybrid membrane) | 85 | 98 | 3.55 x 10⁻¹ |

| {Co(H₂PhDPA)(4,4ʹ-Bipy)(H₂O)·2H₂O}n (BAM-1) | 90 | 98 | 4.9 x 10⁻⁵ |

| {Fe(H₂PhDPA)(4,4ʹ-Bipy)(H₂O)·2H₂O}n (BAM-2) | 90 | 98 | 4.4 x 10⁻⁵ |

Note: BAM-1 and BAM-2 are isostructural metal phosphonates included for comparison. nih.govresearchgate.net

The development of hybrid materials, where a cadmium-based metal-organic framework (MOF) is incorporated into a polymer matrix, has shown promise for achieving even higher proton conductivities. For instance, a composite membrane, Cd-MOF@CS-5, reached an impressive conductivity of 3.55 × 10⁻¹ S cm⁻¹ at 85 °C and 98% RH. researchgate.net These findings underscore the potential of designing and synthesizing new cadmium phosphonate-based materials with optimized proton transport properties for next-generation electrochemical devices.

Design of Cadmium Phosphate (B84403) Host Materials for Optically Active Ions

Cadmium phosphate glasses, often in combination with other oxides like lead oxide and boron oxide, have been shown to be suitable hosts for a variety of rare-earth and transition metal ions. researchgate.net For example, cadmium lead borophosphate glasses have been doped with neodymium oxide (Nd₂O₃) to study their photoluminescence properties. researchgate.net The glass matrix provides a stable environment for the dopant ions, and the resulting material can exhibit unique absorption and emission profiles, making them potentially useful for applications such as optical filters and in laser technology. researchgate.net

The luminescence of these materials arises from the electronic transitions within the dopant ions. When the material is excited with a suitable wavelength of light, the dopant ions are promoted to higher energy levels. They then relax back to their ground state by emitting light at specific wavelengths, which is characteristic of the particular ion. In some cadmium silicate (B1173343) hosts, which are structurally related to phosphates, theoretical studies have shown that trivalent rare-earth ions preferentially substitute at cadmium sites. worktribe.com The charge imbalance is compensated by the creation of cadmium vacancies, which can influence the local structure and the resulting luminescent properties. worktribe.com

Similarly, cadmium sulfide (B99878) (CdS) thin films, another related class of cadmium-containing materials, have been doped with rare-earth metals like samarium (Sm) and lanthanum (La). nih.gov These doped films show emission peaks in the visible region, attributed to electronic transitions involving the dopant ions and intrinsic defects in the host lattice. nih.gov The incorporation of these optically active ions can enhance properties like photoconductivity, making them suitable for various optoelectronic devices. nih.gov Furthermore, cadmium fluoride (B91410) (CdF₂) crystals doped with rare-earth ions such as praseodymium (Pr³⁺) and terbium (Tb³⁺) have been investigated for their potential as scintillators, materials that emit light when exposed to high-energy radiation. arxiv.org

The ongoing research in this area focuses on understanding the complex interplay between the host lattice and the dopant ions to fine-tune the optical properties and design new, efficient luminescent materials for a wide range of applications.

Advanced Analytical Methodologies for Cadmium and Phosphorus Species

Elemental Quantification in Complex Cadmium-Phosphorus Materials

Determining the exact amounts of cadmium and phosphorus is a fundamental step in characterizing cadmium-phosphate-based materials. Several instrumental methods are routinely used for this purpose.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the elemental analysis of cadmium-phosphorus materials. acs.org It is known for its capability to perform multi-element analysis on samples, making it efficient for determining the concentrations of both cadmium and phosphorus, as well as other potential elements present in the matrix. researchgate.net

The method involves introducing a digested sample, typically dissolved in nitric acid, into a high-temperature argon plasma. pcdn.co The intense heat of the plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of calcium-rich materials like phosphate (B84403) rock, which can be analogous to certain cadmium-phosphate matrices, different digestion procedures are compared to ensure complete dissolution and accurate results. proquest.com For instance, digestion with Lefort aqua regia (a mixture of nitric acid and hydrochloric acid) has been shown to provide excellent precision and recovery for elements including cadmium and phosphorus in phosphate rock certified reference materials. proquest.com

Key Performance Characteristics of ICP-OES for Cd and P Analysis in Phosphate Materials: proquest.com

| Parameter | Performance Metric |

|---|---|

| Precision (RSD) | 0.30–4.4% |

| Trueness | <2% |

| Recovery | 99.5–101.9% |

| Detection Limits | 0.08–1.8 ng/g |

This interactive table summarizes the typical performance of a validated ICP-OES method for elemental analysis in calcium-rich phosphate materials, which are similar in matrix to some cadmium-phosphate compounds.

Wavelength Dispersive X-ray (WDX) Analysis

Wavelength Dispersive X-ray (WDX) fluorescence spectrometry, also known as WDXRF, is another powerful technique for the elemental analysis of solid materials. mdpi.com This non-destructive method involves irradiating the sample with X-rays, which causes the elements within to emit their own characteristic fluorescent X-rays. A key feature of WDX is its high spectral resolution, which allows it to effectively separate the X-ray signals from different elements, even when their emission energies are very close. northwestern.eduhacettepe.edu.tr This is particularly useful in complex matrices where peak overlaps can be an issue. northwestern.edu

In the analysis of phosphate-containing materials, WDXRF can determine the content of major oxides, including P₂O₅. mdpi.comgig.eu The sample is often prepared by fusing it into a borate (B1201080) bead to create a homogeneous medium, which minimizes matrix effects. gig.eu The technique's high resolution and sensitivity make it suitable for quantifying both major and trace elements. northwestern.edu

Comparison of WDX and EDX (Energy Dispersive X-ray) Spectroscopy: hacettepe.edu.tr

| Feature | Wavelength Dispersive X-ray (WDX) | Energy Dispersive X-ray (EDX) |

|---|---|---|

| Detection Limits | <100-500 ppm | ~1000-5000 ppm |

| Spectral Resolution | High (2-20 eV) | Lower (~130 eV) |

| Analysis Time | Slower (one element at a time) | Faster (simultaneous multi-element) |

| Cost | More expensive | Cheaper |

| Best For | Trace elements, peak overlaps | Rapid, general composition |

This interactive table compares the key features of WDX and its counterpart, EDX, highlighting the advantages of WDX for detailed, quantitative analysis.

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) for Trace Cadmium

When the concentration of cadmium is extremely low (in the parts-per-billion range), Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is the method of choice. wikipedia.orgeag.com This technique offers exceptional sensitivity for trace metal analysis. eag.com